

# **<sup>1</sup>H NMR spectrum of Ethyl 3-aminopyrazine-2-carboxylate**

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## **Compound of Interest**

**Compound Name:** Ethyl 3-aminopyrazine-2-carboxylate

**Cat. No.:** B1314015

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An In-depth Technical Guide to the <sup>1</sup>H NMR Spectrum of **Ethyl 3-aminopyrazine-2-carboxylate**

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum of **Ethyl 3-aminopyrazine-2-carboxylate**, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The pyrazine core is a key structural motif in various biologically active molecules.<sup>[1]</sup> This document outlines the expected spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure with proton assignments.

## **<sup>1</sup>H NMR Spectral Data**

The <sup>1</sup>H NMR spectrum of **Ethyl 3-aminopyrazine-2-carboxylate** presents a distinct set of signals that are characteristic of its molecular structure. The data compiled below represents typical chemical shift values and coupling patterns observed for this compound, primarily in a deuterated chloroform ( $\text{CDCl}_3$ ) solvent.

The proton nuclear magnetic resonance spectrum is characterized by signals from the pyrazine ring protons, the amino group protons, and the ethyl ester protons.<sup>[1]</sup> The pyrazine protons typically appear as doublets in the aromatic region of the spectrum, generally between  $\delta$  7.8 and 8.3 ppm.<sup>[1]</sup> The protons of the amino group are observed as a broad singlet around 7.4 ppm.<sup>[1]</sup> The ethyl ester group gives rise to a characteristic quartet and triplet pattern for the methylene and methyl protons, respectively.<sup>[1]</sup>

Table 1: Summary of Typical  $^1\text{H}$  NMR Spectral Data for **Ethyl 3-aminopyrazine-2-carboxylate**

Proton Assignment	Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)
H-5 (Pyrazine)	~ 8.13	Doublet (d)	1H	~ 2.4
H-6 (Pyrazine)	~ 7.76	Doublet (d)	1H	~ 2.4
-NH <sub>2</sub> (Amino)	~ 5.0 - 7.5	Broad Singlet (br s)	2H	N/A
-CH <sub>2</sub> - (Ethyl)	~ 4.42	Quartet (q)	2H	~ 7.1
-CH <sub>3</sub> (Ethyl)	~ 1.42	Triplet (t)	3H	~ 7.1

Note: The chemical shift of the -NH<sub>2</sub> protons can be variable and is dependent on solvent and concentration. In some cases, particularly in CDCl<sub>3</sub>, the signal for the amino protons may be broad or difficult to detect.[2]

## Experimental Protocol

The following section details a standard methodology for the acquisition of a  $^1\text{H}$  NMR spectrum for **Ethyl 3-aminopyrazine-2-carboxylate**.

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of **Ethyl 3-aminopyrazine-2-carboxylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing ( $\delta$  0.00 ppm).

### 2. Instrumentation and Data Acquisition:

- NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3]

- The instrument is tuned and shimmed to ensure homogeneity of the magnetic field.
- Standard acquisition parameters for a  $^1\text{H}$  NMR experiment are used, which may include:
  - Pulse Angle: 30-90 degrees
  - Acquisition Time: 2-4 seconds
  - Relaxation Delay: 1-5 seconds
  - Number of Scans: 8-16 (can be increased for dilute samples)
- The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

### 3. Data Processing:

- The resulting spectrum is phase-corrected and baseline-corrected.
- The chemical shifts ( $\delta$ ) are referenced to the residual solvent peak or the internal standard (TMS). For  $\text{CDCl}_3$ , the residual peak is at 7.26 ppm; for  $\text{DMSO-d}_6$ , it is at 2.50 ppm.
- The signals are integrated to determine the relative number of protons corresponding to each resonance.
- The splitting patterns and coupling constants ( $J$ ) are analyzed to deduce the connectivity of the protons in the molecule.

## Molecular Structure and Proton Assignments

The following diagram, generated using the DOT language, illustrates the molecular structure of **Ethyl 3-aminopyrazine-2-carboxylate** and the assignment of the different proton environments, which correspond to the data presented in Table 1.

Caption: Molecular structure of **Ethyl 3-aminopyrazine-2-carboxylate** with proton assignments.

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## References

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